An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)cyclopropanecarboxylic acid (ACCA), a non-proteinogenic amino acid with significant implications in both plant biology and pharmacological research. The unique structural constraints imposed by the cyclopropane ring confer intriguing biological activities, positioning ACCA as a molecule of interest for researchers in agrochemicals and drug discovery. This document delves into the physicochemical properties, synthesis methodologies, known biological roles, and detailed experimental protocols relevant to the study of ACCA. While publicly available data on certain specific experimental parameters of ACCA are limited, this guide synthesizes the most current information, drawing parallels from closely related analogs to provide a robust resource for the scientific community.
Introduction
1-(2-Aminoethyl)cyclopropanecarboxylic acid (ACCA) is a fascinating molecular entity characterized by a strained three-membered carbocyclic ring, a carboxylic acid moiety, and an aminoethyl side chain.[1] The inherent rigidity of the cyclopropane ring is a key structural feature that significantly influences its interaction with biological systems.[1] This guide aims to be an essential resource for researchers, scientists, and drug development professionals by providing a detailed exploration of ACCA, from its fundamental properties to its potential applications.
The cyclopropane motif is of considerable pharmacological significance due to its unique electronic and conformational properties.[1] In the context of amino acids, the cyclopropane ring introduces conformational rigidity, which can be a powerful tool in the design of specific enzyme inhibitors or receptor ligands.[1][2] ACCA is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1] This relationship forms the basis of its well-understood role in plant physiology. Furthermore, preliminary research has suggested potential neuroprotective and antidepressant properties of cyclopropanecarboxylic acid derivatives, hinting at a broader pharmacological potential for ACCA.[1]
This guide will navigate through the known and predicted properties of ACCA, present a plausible synthetic route, detail its established biological functions, and provide actionable experimental protocols to facilitate further investigation.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in research. While specific experimental data for the free acid form of ACCA are not widely published, the following tables summarize the known information for the compound and its hydrochloride salt, as well as predicted spectroscopic characteristics based on its structure and data from analogous compounds.
Physicochemical Properties
| Property | Value | Compound Form | Source |
| Molecular Formula | C₆H₁₁NO₂ | Free Acid | [3] |
| C₆H₁₂ClNO₂ | Hydrochloride Salt | ||
| Molecular Weight | 129.16 g/mol | Free Acid | [3] |
| 165.62 g/mol | Hydrochloride Salt | ||
| CAS Number | 126822-37-5 | Free Acid | [3] |
| 1421602-17-6 | Hydrochloride Salt | ||
| Physical Form | Solid | Hydrochloride Salt | |
| Storage Temperature | 4°C | Hydrochloride Salt | |
| Purity | ≥97% | Commercially Available | [3] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics for ACCA based on its chemical structure and general principles of spectroscopy.[4][5][6]
In a typical deuterated solvent such as D₂O, the ¹H NMR spectrum of ACCA is expected to show the following signals:
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Cyclopropane Protons: A complex multiplet pattern in the range of 0.5-1.5 ppm, integrating to 4H. The diastereotopic nature of the methylene protons on the cyclopropane ring would lead to complex splitting.
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Methylene Protons of the Aminoethyl Chain: Two multiplets, one for the methylene group adjacent to the cyclopropane ring (approx. 1.8-2.2 ppm, 2H) and another for the methylene group adjacent to the amino group (approx. 2.8-3.2 ppm, 2H).
-
NH₂ Protons: The protons of the primary amine would be exchangeable with D₂O and thus may not be observed. In a non-protic solvent, they would likely appear as a broad singlet.
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COOH Proton: The carboxylic acid proton is also exchangeable and typically not observed in D₂O. In a solvent like DMSO-d₆, it would appear as a very broad singlet far downfield (10-12 ppm).
The ¹³C NMR spectrum of ACCA is predicted to exhibit the following signals:
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Carboxyl Carbon: A signal in the range of 175-185 ppm.
-
Cyclopropane Carbons: The quaternary carbon of the cyclopropane ring attached to the carboxyl and aminoethyl groups would appear around 30-40 ppm. The two methylene carbons of the cyclopropane ring would have signals in the range of 10-20 ppm.
-
Methylene Carbons of the Aminoethyl Chain: The methylene carbon adjacent to the cyclopropane ring would be expected around 35-45 ppm, while the methylene carbon attached to the amino group would appear at a similar chemical shift.
The IR spectrum of ACCA is expected to show the following characteristic absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.
-
C-H Stretch (Cyclopropane and Methylene): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-H Bend (Amine): A bending vibration in the range of 1590-1650 cm⁻¹.
Synthesis of 1-(2-Aminoethyl)cyclopropanecarboxylic Acid
While several synthetic strategies for cyclopropane-containing amino acids have been developed, a straightforward and scalable approach for the synthesis of ACCA involves the alkylation of a cyclopropanecarboxylic acid precursor.[1] The following section outlines a representative protocol for this synthesis.
Synthesis Pathway Overview
The synthesis can be conceptualized as a two-step process: first, the formation of the cyclopropanecarboxylic acid core, followed by the introduction of the aminoethyl side chain.
Caption: A plausible synthetic route to ACCA.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established chemical transformations for similar molecules.[7] It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of Cyclopropanecarboxylic Acid
This procedure is adapted from the method for synthesizing the parent acid.[7]
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with two condensers and a mechanical stirrer, add 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.
-
Initial Reaction: Mix the contents well and heat the mixture on a steam bath. A vigorous reaction will occur.
-
Hydrolysis: After 1 hour of heating, slowly add 500 mL of water in small portions over a period of 2 hours while continuing to heat.
-
Completion and Workup: Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears. Cool the solution in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of crushed ice.
-
Extraction: Separate the resulting layer of crude cyclopropanecarboxylic acid. Extract the aqueous layer with 1 L of ether.
-
Purification: Combine the organic extracts and the crude acid, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.
Step 2: Alkylation and Deprotection to Yield ACCA
This part of the protocol is based on standard alkylation and deprotection methodologies.
-
Formation of the Enolate: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the cyclopropanecarboxylic acid (1 equivalent) in anhydrous THF at -78°C. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF. Allow the mixture to stir at -78°C for 1 hour.
-
Alkylation: To the enolate solution, add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Hydrolysis: To the crude product, add an excess of hydrazine hydrate in ethanol and reflux for 4 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid. Reflux for an additional 4 hours to hydrolyze the nitrile (if starting from cyclopropanecarbonitrile) and remove the phthaloyl group.
-
Purification: After cooling, a precipitate of phthalhydrazide will form and can be removed by filtration. The filtrate can be purified by ion-exchange chromatography to yield 1-(2-Aminoethyl)cyclopropanecarboxylic acid.
Biological Activity and Mechanism of Action
The biological activities of ACCA stem from its unique structure, enabling it to participate in specific biochemical pathways.
Role in Plant Metabolism
ACCA is primarily recognized for its involvement in the ethylene biosynthesis pathway in plants.[1] Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[1]
Caption: The ethylene biosynthesis pathway and the potential role of ACCA.
As a structural analog of ACC, ACCA can potentially interact with the key enzymes of this pathway: ACC synthase (ACS) and ACC oxidase (ACO).[1] While not the natural substrate, its structural similarity suggests it could act as a competitive inhibitor or a modulator of these enzymes, thereby influencing ethylene production. This makes ACCA and its derivatives interesting candidates for the development of plant growth regulators.
Potential Pharmacological Activity
Derivatives of cyclopropanecarboxylic acids have garnered interest in pharmacological research for their potential as neuroprotective and antidepressant agents.[1] The rigid cyclopropane scaffold can orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to high-affinity interactions with specific receptors or enzymes in the central nervous system.[1]
Research has indicated that ACCA may influence neurotransmitter release dynamics in animal models, suggesting a possible mechanism for its neuroprotective effects.[1] However, the specific molecular targets and the precise mechanism of action remain an active area of investigation. It is hypothesized that ACCA could modulate the activity of receptors for excitatory amino acids, such as the NMDA receptor, a known target for other cyclopropane-containing amino acids.[2]
Experimental Protocols
To facilitate further research into the biological activities of ACCA, this section provides detailed, representative protocols for relevant assays.
Protocol for Ethylene Biosynthesis Assay in Plant Tissue
This protocol is adapted from established methods for measuring ethylene production and ACC oxidase activity.[8]
Objective: To determine the effect of ACCA on ethylene production in plant tissue.
Materials:
-
Plant tissue (e.g., leaf discs, fruit slices)
-
Incubation buffer (e.g., 10 mM MES, pH 6.0)
-
ACCA solutions of varying concentrations
-
ACC solution (positive control)
-
Airtight glass vials with septa
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Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Sample Preparation: Excise uniform pieces of plant tissue (e.g., 1 cm diameter leaf discs) and allow them to equilibrate in the incubation buffer for 1-2 hours.
-
Incubation: Place a known amount of tissue (e.g., 10 leaf discs) into an airtight vial containing the incubation buffer and the desired concentration of ACCA. Include a positive control with ACC and a negative control with only the buffer.
-
Ethylene Accumulation: Seal the vials and incubate under controlled light and temperature conditions for a defined period (e.g., 4 hours).
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.
-
GC Analysis: Inject the gas sample into the GC-FID to quantify the ethylene concentration.
-
Data Analysis: Calculate the rate of ethylene production per gram of fresh weight per hour. Compare the ethylene production in the presence of ACCA to the controls.
Sources
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- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. calpaclab.com [calpaclab.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
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